[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine
Beschreibung
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is a chemical compound with the molecular formula C16H12ClNO2S It is known for its unique structure, which includes a naphthyl group attached to a benzenesulfonamide moiety
Eigenschaften
CAS-Nummer |
1087648-67-6 |
|---|---|
Molekularformel |
C18H16ClNO4S |
Molekulargewicht |
377.8g/mol |
IUPAC-Name |
4-chloro-2,5-dimethoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO4S/c1-23-16-11-18(17(24-2)10-14(16)19)25(21,22)20-15-9-5-7-12-6-3-4-8-13(12)15/h3-11,20H,1-2H3 |
InChI-Schlüssel |
NHVMUODHALWCTK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 1-naphthylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the naphthyl group can be further functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine has several applications in scientific research:
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is not well-documented. sulfonamides generally act by inhibiting enzymes that are crucial for the synthesis of folic acid in bacteria, making them effective antibacterial agents. The naphthyl group may enhance binding affinity to specific molecular targets, although further research is needed to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Shares the chloro and methoxy groups but lacks the naphthyl and sulfonamide moieties.
N-(1-naphthyl)benzenesulfonamide: Contains the naphthyl and sulfonamide groups but lacks the chloro and methoxy substituents.
Uniqueness
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the naphthyl and sulfonamide groups makes it a versatile compound for various chemical transformations and research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
